REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([S:16]([OH:19])(=O)=[O:17])[C:10]=2[CH:9]=[CH:8][N:7]=1>CN(C)C=O>[ClH:3].[Cl:5][C:6]1[C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([S:16]([Cl:3])(=[O:19])=[O:17])[C:10]=2[CH:9]=[CH:8][N:7]=1 |f:3.4|
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Name
|
|
Quantity
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40 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2.93 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=2C(=CC=CC12)S(=O)(=O)O
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Name
|
|
Quantity
|
0.4 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then, the resulting mixture was refluxed
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Type
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TEMPERATURE
|
Details
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while heating at 80° to 85° C. for 2 hours
|
Duration
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2 h
|
Type
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CUSTOM
|
Details
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followed by removal of the thionyl chloride under reduced pressure
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Type
|
ADDITION
|
Details
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Subsequently, 10 ml of dichloromethane was added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals
|
Type
|
CUSTOM
|
Details
|
followed by separation of the crystals by filtration
|
Type
|
CUSTOM
|
Details
|
The crystals thus obtained
|
Type
|
WASH
|
Details
|
were washed with 10 ml of dichloromethane
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=NC=CC=2C(=CC=CC12)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.06 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |